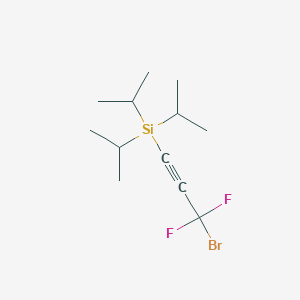
(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
The compound has been mentioned in the context of Diels—Alder Reactions , but specific chemical reactions involving “(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane” are not detailed.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane” are not detailed in the sources I found .Scientific Research Applications
Silicon Compounds in Catalysis
Silica as a Catalyst : The utilization of silica from rice husk for the immobilization of transition metals and organic moieties demonstrates the potential of silicon compounds in catalysis. Transition metals are immobilized into the silica matrix via the sol–gel technique, showing good catalytic potential in various reactions (Farook Adam, J. N. Appaturi, & A. Iqbal, 2012).
Surface Modification and Adhesion
Polysiloxane-immobilized Ligand Systems : The review on polysiloxane-immobilized ligand systems highlights the importance of silane coupling agents in modifying silica surfaces for analytical and environmental applications. This underscores the versatility of silane compounds in creating functionalized materials (I. M. El-Nahhal & N. El-Ashgar, 2007).
Silane Adhesion Mechanism : The review on silane adhesion chemistry in dental applications provides insight into the role of silane coupling agents in promoting adhesion between resin composites and silica-based materials. This reflects the broad applicability of silane chemistry in enhancing material properties (J. Matinlinna, C. Lung, & J. Tsoi, 2018).
Environmental and Protective Applications
Silica Aerogels : The review on silica aerogels and mechanical reinforcing strategies showcases the exceptional thermal insulation properties of silica-based materials and their applications in various domains. This highlights the potential of silicon compounds in developing materials with improved performance characteristics (H. Maleki, L. Durães, & A. Portugal, 2014).
Silane Modifiers for Metal Oxide Nanoparticles : The review on chemical surface modification of metal oxide nanoparticles with silane coupling agents discusses the prevention of nanoparticle aggregation and improvement of stability. This underscores the role of silane chemistry in nanotechnology applications (F. Ahangaran & A. H. Navarchian, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-bromo-3,3-difluoroprop-1-ynyl)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrF2Si/c1-9(2)16(10(3)4,11(5)6)8-7-12(13,14)15/h9-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZLNSHJLHBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(F)(F)Br)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrF2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

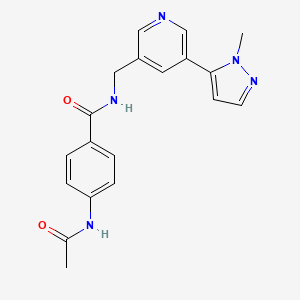
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide](/img/structure/B2650087.png)
![N-(3-Chloro-4-methoxyphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide](/img/structure/B2650088.png)
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2650089.png)
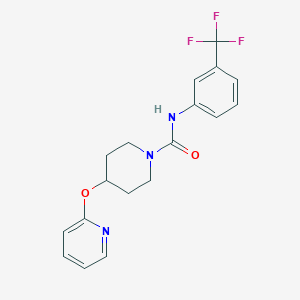
![2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2650094.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2650095.png)
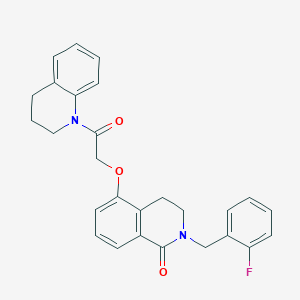
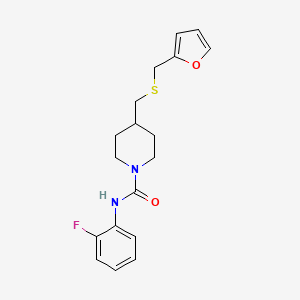
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2650100.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2650101.png)
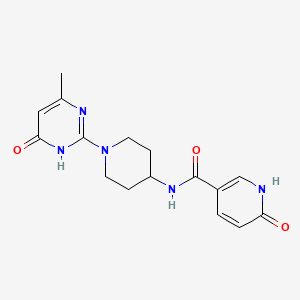
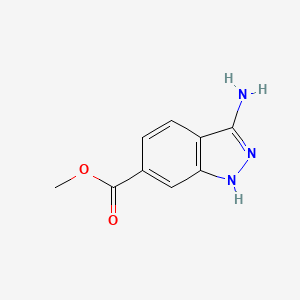
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2650105.png)